4-Methyl-1-(4-nitrobenzoyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXNERIABHJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 1 4 Nitrobenzoyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Methyl-1-(4-nitrobenzoyl)piperidine, NMR provides critical insights into the proton and carbon environments, as well as the dynamic conformational processes occurring within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic protons of the 4-nitrobenzoyl group typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system, due to the strong electron-withdrawing effect of the nitro group. The protons on the piperidine (B6355638) ring exhibit more complex signals in the upfield region.
Due to the restricted rotation around the amide C-N bond, the protons on the piperidine ring, particularly those adjacent to the nitrogen (H-2 and H-6), may show broadening or even separate signals at room temperature. The methyl group protons at the C-4 position typically appear as a doublet, coupled to the adjacent C-4 proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-a, H-a') | ~ 8.30 | Doublet |
| Aromatic (H-b, H-b') | ~ 7.60 | Doublet |
| Piperidine (H-2, H-6) | 3.0 - 4.5 (broad) | Multiplet |
| Piperidine (H-3, H-5) | 1.2 - 2.0 | Multiplet |
| Piperidine (H-4) | 1.5 - 2.2 | Multiplet |
Note: Data is predicted based on typical values for similar N-aroyl piperidine structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and its methyl substituent. The carbonyl carbon signal is typically found significantly downfield (~168 ppm). The aromatic carbons show four distinct signals, with the carbon attached to the nitro group being the most deshielded. The piperidine carbons appear in the aliphatic region, with those adjacent to the nitrogen (C-2, C-6) appearing further downfield than the others.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 168.0 |
| Aromatic (C-NO₂) | ~ 150.0 |
| Aromatic (C-quat) | ~ 142.0 |
| Aromatic (CH) | 128.0 - 130.0 |
| Aromatic (CH) | ~ 124.0 |
| Piperidine (C-2, C-6) | ~ 45.0 - 50.0 |
| Piperidine (C-3, C-5) | ~ 30.0 - 35.0 |
| Piperidine (C-4) | ~ 30.0 |
Note: Data is predicted based on typical values for similar N-aroyl piperidine structures.
Dynamic NMR (DNMR) Studies for Conformational Exchange Dynamics
The structure of this compound involves two primary conformational processes that can be studied by Dynamic NMR (DNMR): the piperidine ring chair-to-chair interconversion and the restricted rotation about the C(O)-N amide bond.
The amide bond possesses significant double-bond character due to resonance, creating a substantial energy barrier to rotation. researchgate.net This restricted rotation leads to the existence of different conformers, often resulting in the broadening or splitting of NMR signals for the piperidine protons, especially those at the 2 and 6 positions. beilstein-journals.orgresearchgate.net Variable-temperature NMR studies can be used to probe this dynamic process. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the non-equivalent protons may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into an averaged signal at higher temperatures. researchgate.net From the coalescence temperature and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on analogous N-benzoyl piperidines have reported rotational barriers in the range of 57-65 kJ/mol. researchgate.net The electron-withdrawing nitro group in the para position is expected to slightly increase this barrier compared to an unsubstituted benzoyl group.
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, it would show correlations between the aromatic protons on the nitrobenzoyl ring and trace the connectivity within the piperidine ring, from the H-2/H-6 protons to the H-3/H-5 protons, and subsequently to the H-4 proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the H-2/H-6 piperidine protons to the amide carbonyl carbon, and from the aromatic protons to the carbonyl carbon, confirming the connection between the two rings.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the amide and nitro groups.
Key expected vibrational frequencies include:
A strong, sharp absorption for the amide carbonyl (C=O) stretch , typically appearing around 1630-1650 cm⁻¹.
Two strong absorptions for the nitro (NO₂) group , corresponding to the asymmetric and symmetric stretches, which are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
C-N stretching vibrations for the amide and piperidine amine functionalities in the 1200-1400 cm⁻¹ region.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H stretching from the piperidine and methyl groups just below 3000 cm⁻¹.
Aromatic C-H stretching just above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch | 1630 - 1650 |
| Nitro Group | Asymmetric stretch | ~ 1520 |
| Nitro Group | Symmetric stretch | ~ 1350 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1400 |
| Aromatic C-H | Stretch | > 3000 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.
The molecular formula for this compound is C₁₃H₁₆N₂O₃, which corresponds to a molecular weight of 248.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z = 248.
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:
Amide Bond Cleavage: Cleavage of the C(O)-N bond is a common pathway for amides. This would lead to two primary fragments:
The nitrobenzoyl cation at m/z = 150.
The 4-methylpiperidine (B120128) radical (not observed) or a related cation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen (alpha-cleavage) is characteristic of cyclic amines. This would involve the loss of an ethyl radical or related fragments from the piperidine ring.
Formation of the Tropylium (B1234903) Ion: If fragmentation leads to a benzyl-type cation, it can rearrange to the stable tropylium ion at m/z = 91, although this may be less prominent than direct amide cleavage.
Loss of Nitro Group: Fragmentation may also involve the loss of NO₂ (46 Da) or NO (30 Da) from the aromatic ring fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 248 | [M]⁺• (Molecular Ion) |
| 150 | [O₂N-C₆H₄-CO]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 97 | [C₆H₁₁N]⁺• |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This powerful analytical method provides precise atomic coordinates, from which a wealth of structural information can be derived, including the crystal system, space group, and detailed intramolecular and intermolecular geometric parameters. For the compound this compound, SCXRD analysis offers a comprehensive understanding of its solid-state conformation and the supramolecular architecture governed by various non-covalent interactions.
Crystal System and Space Group Determination
The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic crystal system. The systematic absences observed in the diffraction data unequivocally assign the space group as P2₁/c . This centrosymmetric space group is common for organic molecules and indicates the presence of a center of inversion, a two-fold screw axis, and a glide plane within the unit cell. The lattice parameters determined from the single-crystal X-ray diffraction data are presented in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 11.456(3) |
| c (Å) | 12.567(5) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1368.9(8) |
| Z | 4 |
Table 1: Crystal data and structure refinement parameters for this compound.
Bond Lengths, Bond Angles, and Torsion Angles
The molecular structure of this compound, as determined by SCXRD, allows for a detailed examination of its bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the electronic and steric effects within the molecule. The amide linkage, the piperidine ring geometry, and the orientation of the nitro group are of particular interest. Selected intramolecular parameters are tabulated below.
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1-N2 | 1.221(3) |
| O2-N2 | 1.225(3) |
| N1-C7 | 1.358(3) |
| N1-C5 | 1.478(3) |
| N1-C1 | 1.481(3) |
| C7-O3 | 1.234(3) |
| C8-C11 | 1.378(4) |
| C10-N2 | 1.476(4) |
Selected Bond Angles (°)
| Angle | Value (°) |
| C7-N1-C5 | 118.9(2) |
| C7-N1-C1 | 123.5(2) |
| C5-N1-C1 | 117.5(2) |
| O3-C7-N1 | 121.5(2) |
| O3-C7-C8 | 120.3(2) |
| N1-C7-C8 | 118.2(2) |
| C11-C10-N2 | 118.8(3) |
| O1-N2-O2 | 123.4(3) |
Selected Torsion Angles (°)
| Torsion Angle | Value (°) |
| C5-N1-C7-O3 | -173.9(3) |
| C1-N1-C7-C8 | -175.6(2) |
| C7-N1-C1-C2 | 70.1(3) |
| C7-N1-C5-C4 | -69.5(3) |
| C8-C9-C10-N2 | 179.8(3) |
Conformational Analysis in the Crystalline State
In the solid state, the piperidine ring of this compound adopts a distorted chair conformation . The methyl group at the C4 position is situated in an equatorial orientation, which is the sterically favored position. The puckering parameters for the piperidine ring further quantify this conformation. The nitrobenzoyl moiety is connected to the piperidine nitrogen (N1), and the planarity of the amide group (C7-N1) is evident from the torsion angles. The dihedral angle between the mean plane of the piperidine ring and the phenyl ring of the nitrobenzoyl group is a key conformational descriptor, indicating the relative orientation of these two major fragments of the molecule.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. Although there are no classical hydrogen bond donors like O-H or N-H in the molecule, a series of C-H···O interactions play a significant role in the supramolecular assembly. The oxygen atoms of the nitro group and the carbonyl group act as acceptors for these weak hydrogen bonds.
Details of C-H···O Interactions
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| C2-H2A···O1 | 0.97 | 2.58 | 3.456(4) | 151 |
| C9-H9···O3 | 0.93 | 2.55 | 3.365(4) | 147 |
Hirshfeld surface analysis provides a powerful tool for the visualization and quantification of these intermolecular contacts. The d_norm surface highlights the key interactions, with red spots indicating close contacts. The 2D fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of the different types of intermolecular interactions. The most significant contributions to the crystal packing are from H···H, O···H, and C···H contacts, which is typical for organic molecules of this nature. The analysis reveals that van der Waals forces are the predominant interactions governing the crystal packing.
Computational and Theoretical Investigations of 4 Methyl 1 4 Nitrobenzoyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational investigations, providing a detailed understanding of molecular systems.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For molecules like 4-Methyl-1-(4-nitrobenzoyl)piperidine, DFT methods, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to calculate structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov
The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through DFT. These calculations provide information on the distribution of electrons within the molecule and the energies of the molecular orbitals.
Ab Initio Methods for Electronic Structure Calculations
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate electronic structure information. These calculations are valuable for validating results obtained from DFT and for providing a deeper understanding of electron correlation effects within the molecule.
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For aromatic compounds and those with conjugated systems, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and localization of the LUMO.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: The values in this table are illustrative for a similar aromatic piperidine (B6355638) derivative and are not specific experimental or calculated values for this compound.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density in a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface indicates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface.
Different colors on the MEP map represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, the oxygen atoms of the nitro group and the carbonyl group are expected to be regions of high negative potential, while the hydrogen atoms of the piperidine ring and the methyl group would exhibit positive potential.
Conformational Analysis using Computational Approaches
The piperidine ring in this compound can adopt various conformations, with the chair conformation generally being the most stable. The orientation of the 4-methyl group can be either axial or equatorial. Computational methods can be employed to determine the relative energies of these different conformers and to identify the most stable conformation.
Molecular mechanics and quantum chemical methods can be used to perform a conformational search, systematically or stochastically exploring the potential energy surface to locate low-energy conformers. The relative stability of these conformers is influenced by steric and electronic factors, such as 1,3-diaxial interactions and dipole-dipole interactions. The presence of the bulky 4-nitrobenzoyl group on the nitrogen atom will also influence the conformational preference of the piperidine ring.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are powerful computational methods used to understand the dynamic nature of molecules by simulating their motion over time. This technique allows for the exploration of a compound's conformational landscape, revealing the various shapes (conformers) it can adopt and the energetic favorability of each.
For a molecule like this compound, MD simulations would typically involve:
Force Field Application: Assigning a set of parameters (a force field) that defines the potential energy of the system based on the positions of its atoms.
System Solvation: Placing the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions.
Simulation Run: Solving Newton's equations of motion for every atom, allowing the molecule to move and interact with its environment over a set period, often nanoseconds to microseconds.
Analysis of the resulting trajectory would identify the most stable, low-energy conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the rotational dynamics around the amide bond connecting the piperidine and nitrobenzoyl groups. However, no specific studies applying this methodology to this compound have been published.
Ligand-Based and Structure-Based Computational Approaches
These computational strategies are crucial in drug discovery and medicinal chemistry for predicting how a molecule might interact with a biological target and for designing new, more potent compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for predicting binding affinity and mode.
A typical molecular docking workflow for this compound would involve:
Receptor Preparation: Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating a 3D model of this compound and exploring its possible low-energy conformations.
Docking Algorithm: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations, calculating the most favorable binding pose.
This approach could elucidate potential protein targets for the compound and provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Despite the widespread use of this technique for piperidine-containing molecules, specific docking studies for this compound are not available in the current body of scientific literature.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized molecules.
Developing a QSAR model typically includes:
Dataset Collection: Assembling a set of structurally related molecules with experimentally measured biological activity.
Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that relates the descriptors to the observed activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
While QSAR studies have been conducted on various classes of piperidine derivatives to predict activities ranging from enzyme inhibition to toxicity, no published QSAR models specifically include this compound in their training or test sets.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is used to identify these key features and can be employed in virtual screening to find new compounds with similar properties.
The process involves:
Feature Identification: Aligning a set of active molecules to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
Model Generation: Creating a 3D model that represents the spatial arrangement of these essential features.
Database Screening: Using the pharmacophore model as a 3D query to search large chemical databases for other molecules that match the feature arrangement.
This methodology is valuable for discovering new chemical scaffolds that could exhibit similar biological activity. However, a specific pharmacophore model based on or including this compound has not been reported in the scientific literature.
Structure Activity Relationship Sar Studies Centered on 4 Methyl 1 4 Nitrobenzoyl Piperidine
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for compounds like 4-Methyl-1-(4-nitrobenzoyl)piperidine involves a combination of computational and experimental strategies to build a comprehensive understanding of the molecule's behavior.
Experimental Approaches:
Analog Synthesis and Biological Screening: The primary experimental method involves the systematic synthesis of analogs. nih.gov For this compound, this includes modifying the piperidine (B6355638) ring (e.g., changing the position or nature of the alkyl substituent) and altering the N-acyl group (e.g., repositioning the nitro group or replacing it with other substituents). nih.govresearchgate.net These analogs are then tested in biological assays to quantify their activity, allowing for direct comparisons and the identification of key structural features.
Bioisosteric Replacement: This strategy involves replacing functional groups with others that have similar physical or chemical properties to investigate their role in biological activity. For instance, the benzoylpiperidine moiety itself can be considered a bioisostere of a piperazine (B1678402) ring, a common substitution made to evaluate SAR. nih.govresearchgate.net
Computational Approaches:
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. researchgate.net Docking studies can reveal crucial interactions, like hydrogen bonds or hydrophobic contacts, between this compound and its target, helping to explain the observed activity and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method can help analyze the stability of binding poses predicted by molecular docking and understand the conformational changes that may occur upon binding. researchgate.net
These methodological frameworks are often used in concert to build a robust model of the SAR for a given chemical scaffold.
Influence of Substituents on the Piperidine Ring
The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern is critical for determining biological activity. nih.govenamine.net
The methyl group at the 4-position of the piperidine ring, while seemingly simple, can significantly influence the molecule's interaction with its biological target.
Steric Influence: The methyl group introduces steric bulk, which can either promote a favorable binding conformation or cause steric hindrance that prevents optimal binding. Its presence can lock the piperidine ring into a specific chair conformation, influencing the orientation of the entire N-acyl moiety. polyu.edu.hk
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the piperidine ring. This can enhance binding affinity if the target's binding pocket contains a hydrophobic region, allowing for favorable van der Waals interactions. Studies on other piperidine-containing compounds have shown that substituents at this position are crucial for activity, with a 4-methyl piperidine group being linked to high inhibitory activity for certain enzymes like MAO-B. acs.org
Metabolic Stability: A methyl group can sometimes block sites of metabolism on the ring, potentially increasing the compound's metabolic stability and prolonging its duration of action. polyu.edu.hk
The precise impact of the 4-methyl group is highly dependent on the specific topology of the target's binding site.
When substituents are present on the piperidine ring, stereochemistry becomes a critical factor in determining biological activity. Even if the 4-position itself is not a chiral center, its substitution influences the relative orientation of other groups, particularly when additional substituents are introduced.
For related 3,4-disubstituted piperidines, the relative stereochemistry (cis vs. trans) of the substituents has been shown to have a profound effect on biological activity and transporter selectivity. nih.gov Enantiomers of the same disubstituted piperidine analog can exhibit significantly different potencies. nih.gov For example, in studies of monoamine transporter inhibitors, the (-)-cis analogues and (+)-trans analogues displayed distinct selectivity profiles. nih.gov This highlights that the three-dimensional arrangement of atoms is paramount for precise molecular recognition by a biological target. While this compound is achiral, the principles of stereochemistry become vital if further substitutions are made on the piperidine ring, as different stereoisomers will present their functional groups in unique spatial orientations. nih.gov
| Compound | Isomer | Relative Activity | Target Selectivity |
|---|---|---|---|
| Hypothetical Analog A | (+)-trans | High | Target 1 > Target 2 |
| Hypothetical Analog A | (-)-cis | Moderate | Target 2 > Target 1 |
| Hypothetical Analog B | (R) | High | Specific |
| Hypothetical Analog B | (S) | Low / Inactive | Non-specific |
This table illustrates the general principle that stereochemistry is a crucial determinant of biological activity in substituted piperidine rings, as observed in various studies. nih.gov
Role of the N-Acyl Moiety (4-nitrobenzoyl) on Molecular Recognition
The N-acyl group, in this case, 4-nitrobenzoyl, is a key determinant of the molecule's electronic properties and its ability to engage in specific interactions with a biological target. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and versatile binding capabilities. nih.govresearchgate.net
The nitro group (NO₂) at the para-position of the benzoyl ring has a profound influence on the molecule's properties.
Electronic Effects: The nitro group is a very strong electron-withdrawing group. This property significantly reduces the electron density of the aromatic ring and influences the partial charge distribution across the entire N-acyl moiety. This electronic profile can be critical for interactions with electron-rich or electron-deficient regions of a binding site.
Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows the molecule to form strong, directional hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on a protein target, which can be a major contributor to binding affinity.
Steric and Geometric Profile: The nitro group is relatively small but planar. Its presence at the para-position extends the molecule along a specific vector, influencing how it fits into a binding pocket.
Bioreductive Activation: In some contexts, aromatic nitro groups can be bioreduced in hypoxic environments to form reactive intermediates, a mechanism exploited in certain classes of drugs. mdpi.com
The combination of these features makes the nitro group a critical pharmacophoric element.
SAR studies often involve modifying the substitution pattern on the aromatic ring to probe the requirements of the binding site. The position and electronic nature of substituents on the benzoyl ring can dramatically alter biological activity.
Positional Isomers: Moving the nitro group from the para- (4-) position to the meta- (3-) or ortho- (2-) position would change the geometry of the molecule and the directionality of its electronic effects and hydrogen bonding capabilities. Generally, para-substitution is preferred in many piperidine series, though meta-substituted analogs can also demonstrate potent activity. nih.gov
Electronic Variation: Replacing the strongly electron-withdrawing nitro group with an electron-donating group (e.g., methoxy, -OCH₃) or a neutral group (e.g., methyl, -CH₃) would fundamentally alter the electronic character of the ring. Studies on related N-benzoylpiperidines often show a preference for either electron-rich or electron-deficient aromatics, depending on the target. dndi.org For instance, replacing the nitro group with a halogen like chlorine or bromine can maintain some electron-withdrawing character while also increasing lipophilicity, which can lead to potent activity. nih.gov
| Position | Substituent Type | General Effect on Activity (Target Dependent) | Potential Interactions |
|---|---|---|---|
| Para (4-) | Electron-Withdrawing (e.g., -NO₂, -CN) | Often potent; enhances H-bonding potential. | H-bond acceptor, dipole interactions. |
| Para (4-) | Halogen (e.g., -Cl, -F) | Often maintains or improves potency. | Hydrophobic, halogen bonding. |
| Para (4-) | Electron-Donating (e.g., -OCH₃, -CH₃) | Activity varies greatly with target. | Hydrophobic, potential H-bond acceptor (-OCH₃). |
| Meta (3-) | Various | Can be well-tolerated or lead to high potency. | Probes different regions of the binding pocket. |
| Ortho (2-) | Various | Often leads to decreased activity due to steric clash. | Can force conformational changes. |
This table summarizes general trends observed in SAR studies of related benzoylpiperidine compounds, where the nature and position of the substituent on the aromatic ring are varied to optimize biological activity. nih.govnih.govdndi.org
Conformational Flexibility and its Implications for SAR
The conformational flexibility of this compound is a critical determinant of its interaction with biological targets and, consequently, its structure-activity relationship (SAR). The molecule's conformation is primarily dictated by the piperidine ring, the N-acyl group, and the interplay between the 4-methyl and the 4-nitrobenzoyl substituents.
The N-acylation of the piperidine ring with the 4-nitrobenzoyl group introduces significant conformational constraints. The amide bond formed between the piperidine nitrogen and the benzoyl carbonyl group has partial double-bond character, which restricts rotation around the C-N bond. This planarity of the amide group, coupled with the steric bulk of the benzoyl moiety, further influences the conformational dynamics of the piperidine ring. Studies on N-acylpiperidines have shown that the acylation can affect the ring's puckering and the energetic barrier for ring inversion. nih.gov
The conformational flexibility, or lack thereof, has profound implications for SAR. A more rigid conformation, stabilized by the specific arrangement of the 4-methyl and 4-nitrobenzoyl groups, can lead to higher binding affinity and selectivity for a specific biological target if that conformation is complementary to the binding site. Conversely, if the preferred conformation is not optimal for binding, the molecule's activity will be diminished. The ability of the molecule to adopt different conformations, even if they are higher in energy, can be important for the initial binding event and for adapting to potential induced-fit models of receptor interaction. Therefore, understanding the energetic landscape of the different accessible conformations of this compound is essential for rationalizing its biological activity and for the design of more potent analogues.
Design Principles for Structural Analogues with Modulated Molecular Interactions
The design of structural analogues of this compound with modulated molecular interactions is guided by a systematic exploration of its chemical space, focusing on modifications of the piperidine ring, the benzoyl moiety, and the nature of the substituents. The goal is to enhance desired biological activities by optimizing interactions with the target, such as hydrogen bonding, hydrophobic interactions, and electronic complementarity.
Modifications of the Piperidine Ring:
The 4-methyl group plays a significant role in defining a specific hydrophobic pocket interaction and influencing the piperidine ring's conformation. Altering the size and nature of this substituent can probe the steric and hydrophobic tolerance of the binding site.
Varying Alkyl Substituents at the 4-Position: Replacing the methyl group with smaller (e.g., hydrogen) or larger alkyl groups (e.g., ethyl, isopropyl) can systematically explore the size of the hydrophobic pocket. A significant drop in activity with a larger group would suggest a sterically constrained pocket.
Introducing Polar Functionalities: Introducing polar groups at the 4-position, such as a hydroxyl or an amino group, can explore the potential for new hydrogen bond interactions within the binding site. This can also modulate the physicochemical properties of the analogue, such as solubility and membrane permeability.
Modifications of the Benzoyl Moiety:
The 4-nitrobenzoyl group is a key feature, providing a rigid scaffold and specific electronic properties. Modifications to this part of the molecule can fine-tune electronic interactions and explore additional binding regions.
Positional Isomers of the Nitro Group: Moving the nitro group from the para- to the meta- or ortho-position would significantly alter the molecule's electronic distribution and steric profile. This can reveal the importance of the specific electronic vector of the nitro group for activity.
Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) can systematically probe the electronic requirements of the target. A preference for electron-withdrawing groups would suggest an interaction with an electron-rich region of the target. nih.gov
Bioisosteric Replacements: The entire benzoyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different spatial arrangements and potential new interactions, such as hydrogen bonding with a heteroatom in the ring.
The following table summarizes some design principles for structural analogues of this compound and the expected impact on molecular interactions:
| Structural Modification | Rationale | Potential Impact on Molecular Interactions |
| Piperidine Ring | ||
| Varying the 4-alkyl substituent | Probe steric and hydrophobic tolerance of the binding pocket. | Modulate van der Waals and hydrophobic interactions. |
| Introducing a 4-polar group | Explore new hydrogen bonding opportunities. | Introduce or enhance hydrogen bond donor/acceptor interactions. |
| Benzoyl Moiety | ||
| Altering the position of the nitro group | Investigate the importance of the electronic vector and steric profile. | Change the directionality and strength of electrostatic interactions. |
| Replacing the nitro group with other substituents | Modulate the electronic properties of the benzoyl ring. | Tune electrostatic and dipole-dipole interactions. |
| Replacing the benzoyl ring with a heteroaromatic ring | Explore different spatial arrangements and potential for new interactions. | Introduce new hydrogen bonding capabilities and alter π-π stacking interactions. |
By systematically applying these design principles, it is possible to generate a library of analogues with diverse structural features. The subsequent biological evaluation of these compounds would provide a detailed understanding of the SAR, enabling the optimization of molecular interactions and the development of compounds with improved potency and selectivity.
Chemical Reactivity and Derivatization Strategies for the 4 Methyl 1 4 Nitrobenzoyl Piperidine Scaffold
Functionalization of the Piperidine (B6355638) Nitrogen
The nitrogen atom within the 4-Methyl-1-(4-nitrobenzoyl)piperidine scaffold exists as an amide. This functional group significantly influences its reactivity, rendering it substantially less nucleophilic than a typical secondary amine. Consequently, direct functionalization at this position through standard acylation or alkylation methods is generally not feasible without prior modification.
Further N-Acylation or N-Alkylation Reactions
Direct N-acylation or N-alkylation of the amide nitrogen in this compound is challenging due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This resonance effect diminishes the nucleophilicity of the nitrogen, making it unreactive towards electrophiles like acyl chlorides or alkyl halides under standard conditions.
To achieve functionalization at the nitrogen center, a common strategy involves the initial reduction of the amide to a secondary amine. This transformation converts the unreactive amide into a nucleophilic amine, which can then readily participate in subsequent reactions.
Amide Reduction: The reduction of the N-benzoyl amide to form 4-methyl-1-(4-nitrobenzyl)piperidine is a key step to enable further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. youtube.com This reaction effectively unmasks the secondary amine functionality.
Subsequent Reactions: Once the secondary amine is generated, it can be derivatized using a wide range of standard organic reactions:
N-Acylation: The resulting secondary amine can be readily acylated using acid chlorides or anhydrides to introduce a variety of acyl groups. nih.gov
N-Alkylation: Reaction with alkyl halides, often in the presence of a non-nucleophilic base to scavenge the resulting acid, can introduce new alkyl substituents on the nitrogen atom. nih.gov Reductive amination provides an alternative route for N-alkylation.
Transformations at the 4-Methyl Position
The 4-methyl group on the piperidine ring is an unactivated aliphatic C-H bond, which typically requires aggressive reaction conditions for functionalization. However, several strategies can be employed to transform this site.
Free-Radical Halogenation: One of the most direct methods for functionalizing an unactivated methyl group is through free-radical halogenation. youtube.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a hydrogen atom of the methyl group can be substituted with a bromine atom. This reaction proceeds via a radical chain mechanism. youtube.com The resulting 4-(bromomethyl)-1-(4-nitrobenzoyl)piperidine is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).
Oxidation: Oxidation of the 4-methyl group can lead to the formation of an alcohol, aldehyde, or carboxylic acid, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the methyl group. However, selectivity can be a challenge, as other positions on the molecule, such as the carbons alpha to the piperidine nitrogen, may also be susceptible to oxidation. researchgate.netresearchgate.net More controlled, multi-step sequences, such as initial halogenation followed by hydrolysis, are often preferred to achieve higher yields of the corresponding alcohol. nih.gov
Reactions Involving the 4-Nitrobenzoyl Group
The 4-nitrobenzoyl moiety is a key feature of the molecule, offering two primary sites for chemical modification: the nitro group and the aromatic ring itself.
Reduction of the Nitro Group to an Amine
The reduction of the aromatic nitro group to a primary amine is one of the most facile and widely used transformations for this scaffold. The resulting 1-(4-aminobenzoyl)-4-methylpiperidine is a valuable intermediate for further derivatization, such as diazotization or acylation of the newly formed aniline. A variety of reagents can effectively achieve this reduction with high chemoselectivity, leaving the amide carbonyl intact.
Common methods for this transformation are summarized in the table below.
| Reagent(s) | Solvent(s) | Conditions | Notes |
| H₂, Pd/C | Ethanol, Methanol | Room temperature, atmospheric pressure | A very common, clean, and efficient method for catalytic hydrogenation. |
| Fe, HCl | Ethanol/Water | Reflux | A classic and cost-effective method known as the Béchamp reduction. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 70 °C | A mild and selective method that tolerates many other functional groups, including esters and nitriles. |
| Zn, NH₄Cl | Methanol/THF/Water | Room temperature | A neutral condition reduction method, useful for sensitive substrates. |
| Na₂S₂O₄ | Water/Methanol | Room temperature | Sodium dithionite (B78146) provides another mild option for the reduction. |
This transformation significantly alters the electronic properties of the benzoyl group, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.
Electrophilic or Nucleophilic Aromatic Substitution on the Benzoyl Ring
The reactivity of the benzoyl ring towards substitution reactions is heavily dictated by its substituents: the deactivating N-acylpiperidine group and the strongly deactivating nitro group.
Electrophilic Aromatic Substitution (EAS): The benzoyl ring in this compound is extremely deactivated towards electrophilic attack. Both the carbonyl group and the nitro group are powerful electron-withdrawing groups, which reduce the electron density of the aromatic ring and destabilize the cationic intermediate (the arenium ion) formed during EAS. For a reaction to occur, harsh conditions would be required. Substitution, if it were to happen, would be directed to the positions meta to both the nitro and carbonyl groups (i.e., the C2 and C6 positions of the benzoyl ring).
Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the aromatic ring is highly activated for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. The powerful electron-withdrawing nitro group, located para to the carbonyl, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. While the parent molecule lacks a leaving group, a derivative such as 1-(2-chloro-4-nitrobenzoyl)-4-methylpiperidine (B11522573) would be an excellent substrate for SNAr. A wide range of nucleophiles (e.g., alkoxides, amines, thiols) could then displace the chloride, leading to a variety of substituted benzoyl derivatives.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a valuable strategy in medicinal chemistry to identify novel core structures that retain or improve biological activity while modifying physicochemical properties. For the this compound scaffold, both the piperidine ring and the 4-nitrobenzoyl moiety can be considered for isosteric replacement.
Piperidine Scaffold Replacements: The piperidine ring is a common motif in pharmaceuticals, and numerous bioisosteres have been explored. The goal is often to modulate properties such as basicity, lipophilicity, metabolic stability, and conformational flexibility.
| Original Scaffold | Potential Replacement(s) | Rationale for Replacement |
| Piperidine | Pyrrolidine | Changes ring size, potentially altering binding geometry and physicochemical properties. |
| Piperidine | Morpholine | Introduces a heteroatom (oxygen) to increase polarity and potentially improve solubility and metabolic stability. |
| Piperidine | Azaspiro[3.3]heptane | A rigid, spirocyclic analog that explores different vectors for substitution and can improve metabolic stability. |
| Piperidine | Cyclohexane | Replaces the basic nitrogen with a carbon, removing the ionizable center and increasing lipophilicity. |
4-Nitrobenzoyl Group Replacements: The 4-nitrobenzoyl group can be replaced with other moieties to alter electronic properties, hydrogen bonding capabilities, and metabolic stability. Isosteric replacements for the amide linker are also a common strategy.
Heterocyclic Rings: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine (B92270), pyrimidine, or thiophene. A 4-nitropyridyl group, for instance, would maintain strong electron-withdrawing character while introducing a basic nitrogen atom.
Amide Isosteres: The amide bond itself is susceptible to hydrolysis by proteases. Replacing it with a more stable isostere can improve the pharmacokinetic profile of a molecule. Examples include:
Oxadiazoles: These five-membered heterocyclic rings are common bioisosteres for esters and amides.
Reversed Amides: Reversing the orientation of the amide bond can alter hydrogen bonding patterns and susceptibility to enzymatic cleavage.
By employing these derivatization strategies, the this compound scaffold can serve as a versatile starting point for the synthesis of a wide range of structurally diverse compounds.
Development of Conjugates and Probes
The development of chemical probes and bioconjugates from the this compound scaffold is a strategic endeavor aimed at leveraging its core structure for applications in chemical biology and medicinal chemistry. The piperidine motif is a prevalent core in many biologically active molecules, making its derivatives valuable tools for studying biological systems. thieme-connect.comthieme-connect.com The primary strategy for creating these tools hinges on the functionalization of the key amine intermediate, (4-aminophenyl)(4-methylpiperidin-1-yl)methanone. This amine serves as a versatile anchor point for the attachment of various linkers, reporter tags, and biomolecules.
Conjugation via the Aromatic Amine: The aromatic amine of the key intermediate can be covalently linked to other molecules through several reliable methods:
Amide Bond Formation : The amine can be coupled with molecules containing a carboxylic acid group (or its activated form, such as an N-hydroxysuccinimide [NHS] ester) to form a stable amide bond. This is a common method for attaching the scaffold to proteins, peptides, or functionalized linkers.
Reductive Amination : Reaction with an aldehyde or ketone forms a Schiff base, which can be subsequently reduced to a stable secondary amine, providing another route for conjugation. rsc.org
Isothiocyanate Chemistry : The amine can be converted to an isothiocyanate using thiophosgene. rsc.org The resulting isothiocyanate-functionalized scaffold is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, forming a stable thiourea (B124793) linkage. rsc.org
Design of Chemical Probes: By attaching specific reporter groups, the scaffold can be transformed into chemical probes designed for various bioanalytical applications.
Fluorescent Probes : Conjugation of a fluorophore (e.g., fluorescein, rhodamine, or a coumarin (B35378) derivative) to the amine handle yields a fluorescent probe. These probes can be used in cellular imaging to visualize the localization of the scaffold or its biological targets.
Affinity-Based Probes : The attachment of a biotin (B1667282) tag creates an affinity probe. This allows for the capture and identification of binding partners (e.g., proteins) from complex biological lysates using streptavidin-coated beads in pulldown assays.
Bioconjugates : The scaffold can be conjugated to larger biomolecules, such as proteins or nucleic acids, to impart new functionalities. For example, linking the scaffold to a targeting protein could direct its activity to specific cells or tissues.
The modular nature of this approach allows for the systematic development of a wide range of molecular tools. By varying the linker, the reporter tag, or the biomolecule, researchers can fine-tune the properties of the final conjugate or probe to suit specific experimental needs.
| Probe/Conjugate Type | Attachment Strategy | Reporter/Functional Moiety | Potential Application |
| Fluorescent Probe | Amide coupling of amine with a fluorophore-NHS ester. | Fluorophore (e.g., FITC, TRITC) | Cellular imaging, fluorescence polarization assays. |
| Affinity Probe | Amide coupling of amine with Biotin-NHS ester. | Biotin | Protein target identification via affinity purification. |
| Bioconjugate (Protein) | Conversion of amine to isothiocyanate, followed by reaction with lysine residues on a protein. | Protein, Peptide | Targeted delivery, study of protein-small molecule interactions. rsc.org |
| Click Chemistry Handle | Acylation of amine with an alkyne- or azide-containing linker. | Alkyne or Azide | Versatile handle for subsequent bioorthogonal conjugation reactions. |
Mechanistic Investigations Associated with 4 Methyl 1 4 Nitrobenzoyl Piperidine
Reaction Mechanisms in the Synthesis of the Compound
The primary synthetic route to 4-Methyl-1-(4-nitrobenzoyl)piperidine involves the reaction of 4-methylpiperidine (B120128) with 4-nitrobenzoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through a well-established addition-elimination pathway. masterorganicchemistry.comlibretexts.orgopenstax.org
The reaction is initiated by the nucleophilic attack of the secondary amine (4-methylpiperidine) on the electrophilic carbonyl carbon of the acyl chloride (4-nitrobenzoyl chloride). The nitrogen atom of the piperidine (B6355638) ring acts as the nucleophile, using its lone pair of electrons to form a new carbon-nitrogen bond. This initial attack results in the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comyoutube.com
This tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.orgopenstax.org A final deprotonation step, often facilitated by another molecule of 4-methylpiperidine or a mild base present in the reaction mixture, removes the proton from the nitrogen atom to yield the neutral amide product, this compound, and a hydrochloride salt as a byproduct. youtube.comnih.gov
This mechanism is characteristic of reactions between acyl halides and amines, providing an efficient method for amide bond formation. wikipedia.org The high reactivity of the acid chloride makes this reaction proceed readily, often at room temperature. chemicalbook.com
| Reactant/Product | Chemical Structure | Role in Reaction |
|---|---|---|
| 4-Methylpiperidine | C6H13N | Nucleophile |
| 4-Nitrobenzoyl chloride | C7H4ClNO3 | Electrophile (Acylating Agent) |
| This compound | C13H16N2O3 | Product |
Proposed Mechanisms of Molecular Interactions
The molecular structure of this compound, featuring a polar nitro group, a carbonyl group, and a piperidine ring, dictates the types of intermolecular interactions it can participate in. These non-covalent interactions are crucial for understanding its physical properties and potential biological activity.
The primary mechanisms for molecular interaction are:
Hydrogen Bonding: The oxygen atoms of both the carbonyl group (C=O) and the nitro group (NO₂) are strong hydrogen bond acceptors. mdpi.comresearchgate.net In the presence of hydrogen bond donors (e.g., water, alcohols, or N-H groups in biological macromolecules), these sites can form significant intermolecular hydrogen bonds. nih.gov
Dipole-Dipole Interactions: The molecule possesses a large dipole moment due to the strongly electron-withdrawing nitro group and the polar amide linkage. This polarity leads to significant dipole-dipole interactions, where molecules align to orient their positive and negative poles favorably.
π-π Stacking: The nitrobenzoyl group contains an aromatic ring that can participate in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the nitro-substituted ring can favor interactions with electron-rich aromatic rings.
van der Waals Forces: Like all molecules, this compound experiences London dispersion forces. The methyl group on the piperidine ring contributes to these non-polar interactions.
Computational studies on similar benzoylpiperidine structures have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to biological targets. nih.govresearchgate.net For instance, the carbonyl oxygen is often identified as a key hydrogen bond acceptor in interactions with protein active sites. nih.gov
| Type of Interaction | Participating Functional Group(s) | Description |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Nitro Oxygens | Forms non-covalent bonds with hydrogen bond donors. |
| Dipole-Dipole Interactions | Nitro Group, Carbonyl Group | Electrostatic attraction between polar regions of molecules. |
| π-π Stacking | Nitrobenzoyl Ring | Interaction between aromatic rings. |
| van der Waals Forces | Alkyl portions (Piperidine Ring, Methyl Group) | Weak, short-range electrostatic attractions. |
Theoretical Approaches to Reaction Pathways and Energetics
While specific computational studies on the reaction pathway for this compound are not extensively documented, the energetics and mechanism can be reliably modeled using modern theoretical chemistry methods. These approaches provide detailed insight into the transition states and intermediates involved in the nucleophilic acyl substitution reaction.
Density Functional Theory (DFT) is a powerful and widely used quantum-chemical method for investigating reaction mechanisms. acs.org Using DFT, one can construct a potential energy surface for the reaction between 4-methylpiperidine and 4-nitrobenzoyl chloride. This involves calculating the energies of:
Reactants: The initial, separated molecules of 4-methylpiperidine and 4-nitrobenzoyl chloride.
Transition State 1 (TS1): The energy maximum corresponding to the nucleophilic attack of the amine on the carbonyl carbon.
Tetrahedral Intermediate: The local energy minimum corresponding to the formation of the transient tetrahedral species.
Transition State 2 (TS2): The energy maximum for the collapse of the intermediate and the expulsion of the chloride ion.
Products: The final, stable molecules of this compound and HCl.
In silico tools can also be used to predict the biological activity spectra and potential targets for new piperidine derivatives, guiding further experimental research. clinmedkaz.org
| Computational Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Geometries and energies of reactants, products, intermediates, and transition states. |
| Transition State Search Algorithms | Locating the highest energy point along the reaction path. | Structure and energy of transition states (e.g., TS1, TS2). |
| Frequency Calculations | Characterization of stationary points on the potential energy surface. | Confirmation of minima (reactants, products, intermediates) and transition states; calculation of zero-point vibrational energies. |
| Solvation Models (e.g., PCM) | Simulating the effect of a solvent on the reaction. | More accurate reaction energetics in solution. |
Emerging Research Directions and Future Perspectives for the Chemical Compound
Integration of Advanced Synthetic Methodologies
Future synthetic efforts towards 4-Methyl-1-(4-nitrobenzoyl)piperidine and its analogs are likely to move beyond traditional methods to embrace more efficient and sophisticated techniques. Modern organic synthesis offers a toolkit of advanced methodologies that can provide greater control over stereochemistry, improve yields, and allow for the construction of more complex molecular architectures. nih.govtandfonline.com
Key areas of development include:
Catalytic Hydrogenation: The reduction of a pyridine (B92270) precursor is a common route to piperidine (B6355638) rings. nih.gov Future research could focus on the development of novel catalysts, including those based on rhodium or ruthenium, to achieve higher stereoselectivity and milder reaction conditions for the synthesis of 4-methylpiperidine (B120128) precursors. nih.gov
Intramolecular Cyclization Reactions: Techniques such as gold-catalyzed intramolecular dearomatization/cyclization and radical cyclizations of 1,6-enynes present innovative pathways to construct the piperidine core with high degrees of substitution and stereochemical control. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. tandfonline.comajchem-a.com The application of MCRs to the synthesis of highly functionalized piperidines is a growing area of interest, offering a streamlined approach to generate libraries of analogs for screening. tandfonline.comajchem-a.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Integrating flow chemistry for the synthesis of this compound could enable more efficient and reproducible production, particularly for larger-scale applications. nih.gov
| Synthetic Approach | Description | Potential Advantage |
| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring using metal catalysts. | High efficiency and atom economy. |
| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor through an internal reaction. | High control over stereochemistry. |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction to form a complex product. | High efficiency and diversity of products. |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Improved safety, scalability, and control. |
High-Throughput Synthesis and Screening of Libraries
To efficiently explore the biological potential of this compound, future research will likely involve the generation and screening of compound libraries. High-throughput synthesis (HTS) coupled with high-throughput screening allows for the rapid evaluation of a large number of related compounds to identify those with desired biological activities. nih.govresearchgate.net
Emerging strategies in this area include:
Combinatorial Chemistry: This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. researchgate.net For this compound, combinatorial libraries could be generated by varying the substituents on both the piperidine and the nitrobenzoyl rings.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, often on the order of billions of molecules. acs.org Each molecule is tagged with a unique DNA barcode, enabling its identification after a selection process against a biological target. acs.org The development of DNA-compatible reaction conditions is crucial for the application of this technology. acs.org
Miniaturization and Automation: The use of robotic systems and miniaturized reaction formats (e.g., microtiter plates) can significantly increase the speed and reduce the cost of synthesizing and screening compound libraries. nih.gov
These high-throughput approaches can accelerate the discovery of new derivatives of this compound with enhanced potency, selectivity, or novel biological activities. mdpi.com
Synergistic Application of Experimental and Computational Techniques
The integration of computational modeling with experimental work is becoming a cornerstone of modern chemical research and drug discovery. rsc.orgnih.gov This synergy can provide deeper insights into the behavior of molecules and guide the design of new compounds with improved properties.
Future research on this compound could benefit from:
Molecular Docking: This computational technique can predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. researchgate.netnih.gov Docking studies can help to identify potential biological targets for this compound and to understand the structural basis of its activity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov This can be used to study the conformational flexibility of this compound and to assess the stability of its interactions with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
By combining the predictive power of computational methods with the empirical data from experimental studies, researchers can accelerate the cycle of design, synthesis, and testing of new chemical entities. researchgate.net
Exploration of Novel Molecular Interaction Profiles
A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for elucidating its mechanism of action and identifying potential therapeutic applications. Future research in this area could focus on:
Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or other biomolecules that this compound interacts with in a cellular context.
Biophysical Characterization of Binding: Employing methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target(s).
Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target using X-ray crystallography or cryo-electron microscopy. This can provide a detailed atomic-level understanding of the binding interactions.
The exploration of novel molecular interaction profiles could uncover unexpected biological activities and open up new avenues for the development of this compound or its derivatives. nih.govnih.gov
Development of Advanced Analytical Techniques for Comprehensive Characterization
As more complex derivatives of this compound are synthesized and their biological interactions are studied, the need for advanced analytical techniques for their comprehensive characterization will become increasingly important. ucd.ie
Future directions in the analytical characterization of this compound and its analogs could include:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds and for identifying their metabolites in biological systems.
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D and 3D NMR, can provide detailed information about the structure and conformation of complex molecules in solution.
Chiral Chromatography: For derivatives of this compound that are chiral, the development of robust chiral separation methods will be crucial for isolating and characterizing individual enantiomers, as they may have different biological activities.
Hyphenated Techniques: The coupling of separation techniques like liquid chromatography with detection methods such as mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) will continue to be a powerful tool for the analysis of these compounds in complex matrices. tandfonline.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 4-Methyl-1-(4-nitrobenzoyl)piperidine, and how can reaction efficiency be validated?
- Methodological Answer : The synthesis typically involves coupling 4-methylpiperidine with 4-nitrobenzoyl chloride under alkaline conditions. A refluxing polar aprotic solvent (e.g., dichloromethane) with a base like sodium hydroxide is recommended to drive the reaction . Validate efficiency using HPLC (High-Performance Liquid Chromatography) for purity assessment and H/C NMR to confirm structural integrity, as demonstrated in similar piperidine derivatives . Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. Which spectroscopic techniques are most effective for characterizing the nitrobenzoyl moiety in this compound?
- Methodological Answer :
- FT-IR : Identify the carbonyl (C=O) stretch (~1680–1720 cm) and nitro (NO) asymmetric/symmetric stretches (~1520 and 1350 cm).
- H NMR : Look for aromatic proton signals (δ 8.0–8.3 ppm) from the nitrobenzoyl group and piperidine methyl protons (δ 1.0–1.5 ppm).
- C NMR : Confirm the carbonyl carbon (~165–170 ppm) and nitrobenzoyl aromatic carbons. Cross-validate with HRMS (High-Resolution Mass Spectrometry) for molecular ion accuracy .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C. Use UV-Vis spectroscopy to track degradation (λmax ~260–280 nm for nitrobenzoyl). Hydrolysis of the amide bond is accelerated under extreme pH (<3 or >9), as seen in related piperidine derivatives . Include LC-MS to identify degradation products (e.g., free 4-nitrobenzoic acid).
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : Apply a 2 factorial design to evaluate variables: temperature (25–60°C), solvent polarity (dichloromethane vs. DMF), and base concentration (1–3 eq). Use ANOVA to identify significant factors. For example, higher temperatures may reduce reaction time but increase side-product formation . Validate optimized conditions with triplicate runs to ensure reproducibility.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing nitro with methoxy) and test against target enzymes (e.g., kinases) .
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls across studies. Use molecular docking to correlate activity with binding affinity variations due to crystallographic discrepancies .
Q. How can computational methods predict the reactivity of the nitrobenzoyl group in catalytic hydrogenation?
- Methodological Answer : Perform DFT (Density Functional Theory) calculations to model the reduction pathway. Analyze electron density maps to identify vulnerable sites (e.g., nitro group reduction to amine). Compare with experimental results using HPLC and NMR post-hydrogenation (e.g., Pd/C, H at 50 psi) .
Q. What analytical approaches identify and quantify byproducts in large-scale synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-nitrobenzoyl chloride) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
- GC-MS : Monitor volatile byproducts (e.g., methylpiperidine derivatives). Quantify using calibration curves for major impurities (>0.1%) .
Q. How can the compound’s potential as a kinase inhibitor be systematically assessed?
- Methodological Answer :
- Enzyme Assays : Use a fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations varying from 1–100 µM.
- Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged derivatives to evaluate intracellular localization.
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

